molecular formula C17H17NO3 B2939498 N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide CAS No. 2411259-79-3

N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide

Cat. No. B2939498
CAS RN: 2411259-79-3
M. Wt: 283.327
InChI Key: KJZJXRQYCZIWLB-UHFFFAOYSA-N
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Description

N,N’-Methylenebisacrylamide, also known as MBAm or MBAA, is an organic compound with the formula CH2[NHC(O)CH=CH2]2 . It is a colorless solid and is used as a crosslinking agent in polyacrylamides .


Synthesis Analysis

The synthesis of N,N’-Methylenebisacrylamide involves the reaction of acrylamide with an aqueous solution of formaldehyde. This reaction is carried out in the presence of copper (I) chloride as a polymerization inhibitor and sulfuric acid as a catalyst . The reaction proceeds via N-hydroxymethylacrylamide, which can be detected in alkaline solution and decomposes in acid to give N,N’-methylenebisacrylamide .


Molecular Structure Analysis

The molecular structure of N,N’-Methylenebisacrylamide is CH2[NHC(O)CH=CH2]2 . The crystal structure of a similar compound, N′-[bis(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, has been studied and found to be monoclinic .


Chemical Reactions Analysis

Under basic conditions, N,N’-Methylenebisacrylamide reacts further with formaldehyde at the amide nitrogen to give N-hydroxymethyl, N,N’-methylenebisacrylamide . Nucleophiles such as alcohols, amines, or thiols add across the activated vinyl groups, giving mixtures of mono- and disubstituted products .


Physical And Chemical Properties Analysis

N,N’-Methylenebisacrylamide is a colorless solid with a chemical formula of C7H10N2O2 . It has a molar mass of 154.169 g/mol .

Mechanism of Action

N,N’-Methylenebisacrylamide acts as a crosslinking agent in polyacrylamides . It forms polyacrylamide gels for electrophoresis, and changing the ratio of bis-acrylamide to acrylamide controls the pore size of these gels .

Future Directions

The future directions of N,N’-Methylenebisacrylamide could involve further exploration of its properties and potential applications. Its role as a crosslinking agent in polyacrylamides suggests potential uses in various applications, such as in adhesives, paints, and superabsorbents .

Relevant Papers The relevant papers for N,N’-Methylenebisacrylamide include studies on its synthesis , molecular structure , and applications . These papers provide valuable insights into the properties and potential uses of this compound.

properties

IUPAC Name

N,N-bis[(2-hydroxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-17(21)18(11-13-7-3-5-9-15(13)19)12-14-8-4-6-10-16(14)20/h2-10,19-20H,1,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZJXRQYCZIWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=CC=C1O)CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide

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